molecular formula C9H7F3N2 B7877435 4-(Methylamino)-3-(trifluoromethyl)benzonitrile

4-(Methylamino)-3-(trifluoromethyl)benzonitrile

Cat. No.: B7877435
M. Wt: 200.16 g/mol
InChI Key: CUQKCBZDSGYDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylamino)-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a trifluoromethyl group, a methylamino group, and a benzonitrile moiety. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their lipophilicity, metabolic stability, and pharmacokinetic properties .

Chemical Reactions Analysis

4-(Methylamino)-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Methylamino)-3-(trifluoromethyl)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylamino)-3-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-(Methylamino)-3-(trifluoromethyl)benzonitrile can be compared with other trifluoromethylated compounds, such as:

The presence of the methylamino group in this compound makes it unique, potentially offering distinct advantages in terms of reactivity and application.

Properties

IUPAC Name

4-(methylamino)-3-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c1-14-8-3-2-6(5-13)4-7(8)9(10,11)12/h2-4,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQKCBZDSGYDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.